methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Overview
Description
The compound of interest, methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, is a derivative of 1,4-benzoxazine, which is a heterocyclic compound containing oxygen and nitrogen in a seven-membered fused ring system attached to a benzene ring. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,4-benzoxazine derivatives has been reported in the literature. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated to produce precursors for various cyclic and bicyclic β-amino acids derivatives . Another study involved the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which were evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity . These synthetic routes typically involve multiple steps, including alkylation, acylation, and sometimes the use of Diels-Alder reactions for the construction of the benzoxazine core .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine ring. The substitution pattern on the ring, such as the methoxy group at position 8 and the oxo group at position 3, can significantly influence the compound's chemical behavior and biological activity. NMR techniques, including two-dimensional experiments, have been used to establish the structures of similar compounds .
Chemical Reactions Analysis
Benzoxazine derivatives can undergo various chemical reactions. For example, 3,4-dihydro-8a-methoxy-2H-1,4-benzoxazin-6(8aH)-ones react with diazoalkanes to yield pyrazolo[3,4-h]-1,4-benzoxazin-6(6aH)-ones, indicating the reactivity of the benzoxazine ring towards nucleophilic reagents . The orientation phenomena of these reactions have been discussed, which is crucial for understanding the reactivity patterns of the benzoxazine ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's polarity, solubility, and stability. For instance, the introduction of a methoxy group can increase the electron density on the benzoxazine ring, potentially affecting its reactivity and physical properties. The thermal behavior of related compounds has been studied, showing that certain benzoxazine derivatives can undergo rearrangements at elevated temperatures .
Antibacterial Activity Test
Some benzoxazine derivatives have been tested for their antibacterial activity. A study synthesized 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine through the Mannich reaction and tested its antibacterial activity against Streptococcus mutans and Escherichia coli. The results indicated that the compound exhibited strong antibacterial properties . This suggests that methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could also possess similar antibacterial potential, although specific studies on this compound would be required to confirm this.
Scientific Research Applications
Synthesis and Biological Activity
This compound, along with its derivatives, has been synthesized for exploring its biological activities. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized to study their biological activity, where some derivatives showed potential bioactivity indicated by toxicity in brine shrimp lethality tests, suggesting their further exploration for bioactive properties (Rudyanto et al., 2014).
Photoreaction and β-lactam Synthesis
A unique photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol resulted in the formation of four β-lactam compounds, highlighting a novel approach to synthesizing β-lactams, which are significant in pharmaceutical chemistry due to their antibacterial properties (Marubayashi et al., 1992).
Enantioselective Synthesis
Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides was achieved, demonstrating the potential for producing optically active forms of benzoxazine derivatives. This is crucial for the development of chiral drugs, as different enantiomers can exhibit different biological activities (Breznik et al., 1998).
Cytotoxicity Studies
Cytotoxicity studies on MCF-7 cancer cell lines were conducted with benzoxazine and aminomethyl derivatives of eugenol. These studies aim to identify compounds with potential anticancer properties, providing a foundation for further drug development (Rudyanto et al., 2015).
Lipase-catalyzed Resolution
Lipase-catalyzed resolution of novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates was studied, demonstrating the enzymatic approach's efficiency in achieving enantioselective separation of these compounds. This method is significant for producing optically active pharmaceuticals (Prasad et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-5-9(13)12-7/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBPKBFMTQVPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444410 |
Source
|
Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
CAS RN |
219477-26-6 |
Source
|
Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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